![molecular formula C22H14BrN B2650600 5-bromo-11-phenyl-11H-benzo[a]carbazole CAS No. 1210469-09-2](/img/structure/B2650600.png)
5-bromo-11-phenyl-11H-benzo[a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-11-phenyl-11H-benzo[a]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . This compound is known for its unique structure, which includes a bromine atom and a phenyl group attached to a benzo[a]carbazole core. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-11-phenyl-11H-benzo[a]carbazole typically involves the bromination of 11-phenyl-11H-benzo[a]carbazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of chloroform as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-11-phenyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Chloroform: Common solvent for bromination reactions.
Reflux Conditions: Typically used to facilitate the bromination process.
Major Products Formed
The major product formed from the bromination of 11-phenyl-11H-benzo[a]carbazole is this compound. Other products may include various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-11-phenyl-11H-benzo[a]carbazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activity, although specific applications in these fields are less well-documented.
Wirkmechanismus
The mechanism of action of 5-bromo-11-phenyl-11H-benzo[a]carbazole is not well-defined, as it largely depends on the specific application and context in which the compound is used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Phenyl-11H-benzo[a]carbazole: The parent compound without the bromine atom.
5-Chloro-11-phenyl-11H-benzo[a]carbazole: A similar compound with a chlorine atom instead of bromine.
5-Iodo-11-phenyl-11H-benzo[a]carbazole: A similar compound with an iodine atom instead of bromine.
Uniqueness
5-Bromo-11-phenyl-11H-benzo[a]carbazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-bromo-11-phenylbenzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-20-14-19-17-11-6-7-13-21(17)24(15-8-2-1-3-9-15)22(19)18-12-5-4-10-16(18)20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEANXXZXEFEMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5C(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2650517.png)

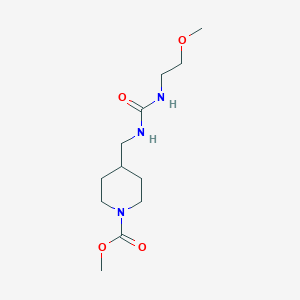
![{2-methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B2650521.png)
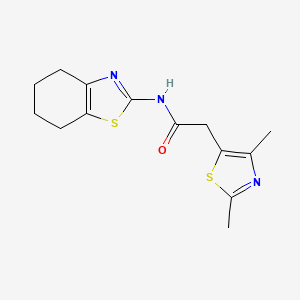

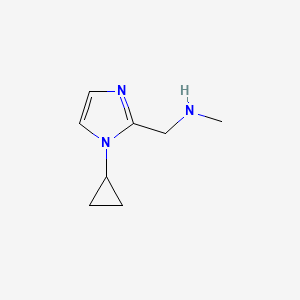
![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)
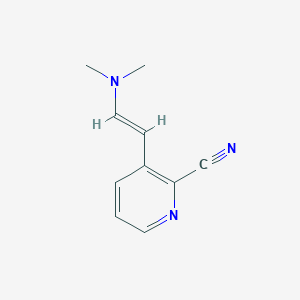
![2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2650537.png)
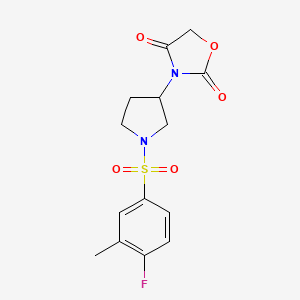
![methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2650540.png)
